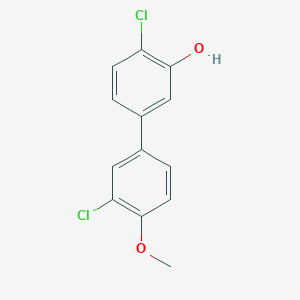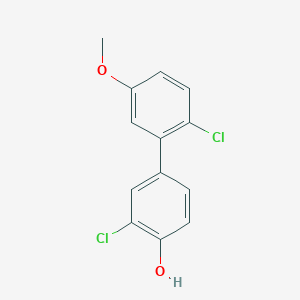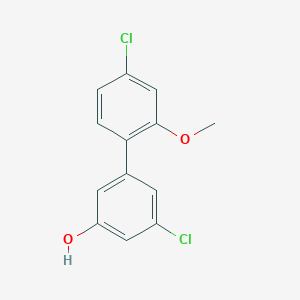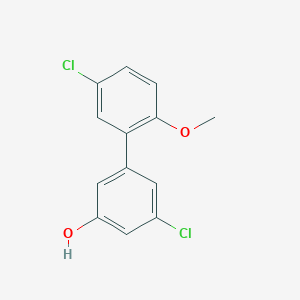
3-Chloro-5-(5-chloro-2-methoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(5-chloro-2-methoxyphenyl)phenol, 95% (3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95%) is a chlorinated phenolic compound with a wide range of applications in scientific research. It is a colorless to pale yellow solid, with a melting point of 60-62°C and a boiling point of 304°C. 3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95% is often used as a reagent in synthetic organic chemistry, and it has been used in various industrial processes, such as the production of dyes, pharmaceuticals, and pesticides.
Mécanisme D'action
3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95% is a chlorinated phenolic compound, and its mechanism of action is based on its ability to react with other molecules. In particular, it can react with hydroxyl groups to form ethers, esters, and amides. Additionally, it can react with amines to form amides and quaternary ammonium salts.
Biochemical and Physiological Effects
3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95% has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of enzymes involved in fatty acid biosynthesis, such as acetyl-CoA carboxylase and fatty acid synthase. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, such as glucokinase and hexokinase.
Avantages Et Limitations Des Expériences En Laboratoire
3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95% is a useful reagent for a variety of laboratory experiments. It is relatively stable, and it has a low vapor pressure, which makes it easy to handle and store. Additionally, it is soluble in a variety of organic solvents, which makes it easy to use in a variety of experiments. However, it is important to note that 3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95% can be toxic if it is handled incorrectly, and it should only be used in a well-ventilated area.
Orientations Futures
There are a variety of potential future directions for research involving 3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95%. For example, further research could be conducted to investigate the potential therapeutic applications of this compound. Additionally, further research could be conducted to investigate the potential environmental effects of this compound. Finally, further research could be conducted to investigate the potential industrial applications of this compound, such as its use in the production of dyes, pharmaceuticals, and pesticides.
Méthodes De Synthèse
3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95% can be synthesized by reacting 5-chloro-2-methoxyphenol with chlorine in the presence of sulfuric acid. In this reaction, the chlorine reacts with the phenol to form a chlorinated phenol. The reaction is typically conducted at a temperature of approximately 60°C and a pressure of approximately 100 psi. The reaction is typically complete after about 30 minutes.
Applications De Recherche Scientifique
3-Cl-5-(5-Cl-2-MeO-Phen)Phenol, 95% has been used in various scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as pyridine derivatives, polymers, and pharmaceuticals. It has also been used in the synthesis of polyurethanes, polyamides, and polyesters. Additionally, it has been used in the synthesis of a variety of other compounds, such as antioxidants and corrosion inhibitors.
Propriétés
IUPAC Name |
3-chloro-5-(5-chloro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-3-2-9(14)7-12(13)8-4-10(15)6-11(16)5-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKSWZARHIUZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686082 |
Source


|
| Record name | 5,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(5-chloro-2-methoxyphenyl)phenol | |
CAS RN |
1261908-67-1 |
Source


|
| Record name | 5,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



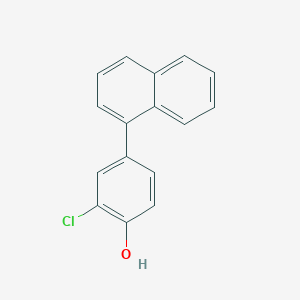

![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)

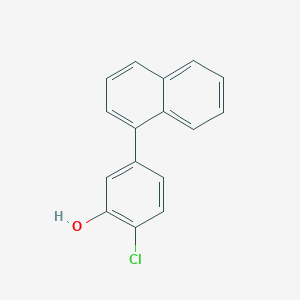

![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381711.png)


